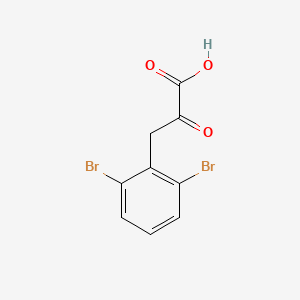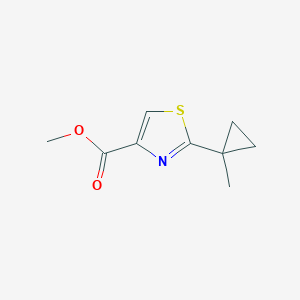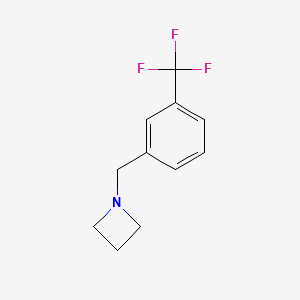
1-(3-(Trifluoromethyl)benzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)benzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-(Trifluoromethyl)benzyl)azetidine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(3-(Trifluoromethyl)benzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding azetidinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)benzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mecanismo De Acción
The mechanism by which 1-(3-(Trifluoromethyl)benzyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes .
Comparación Con Compuestos Similares
1-(3-(Trifluoromethyl)benzyl)azetidine can be compared with other azetidine derivatives such as 1-benzylazetidine and 1-(4-methylbenzyl)azetidine. While these compounds share a similar core structure, the presence of different substituents on the benzyl group imparts distinct chemical and biological properties. For example, the trifluoromethyl group in this compound enhances its stability and reactivity compared to its non-fluorinated counterparts .
Similar compounds include:
- 1-Benzylazetidine
- 1-(4-Methylbenzyl)azetidine
- 1-(3-Chlorobenzyl)azetidine
These compounds are often used as reference standards in comparative studies to highlight the unique properties of this compound .
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-15/h1,3-4,7H,2,5-6,8H2 |
Clave InChI |
WKASYGJDKUYQJE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


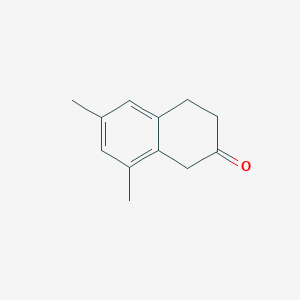
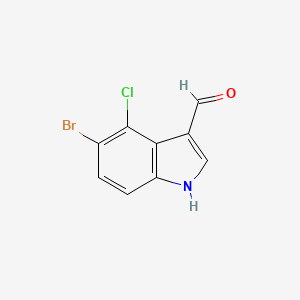
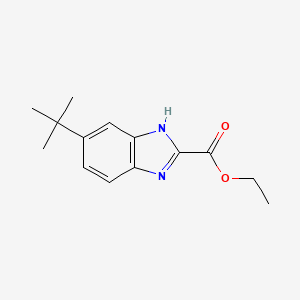
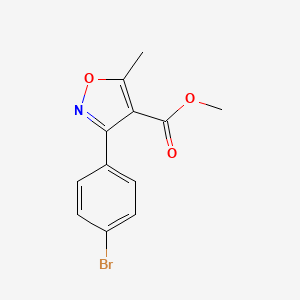
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
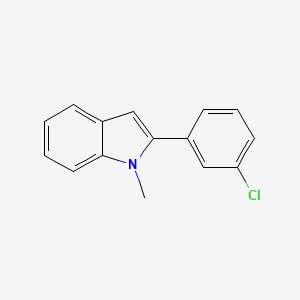
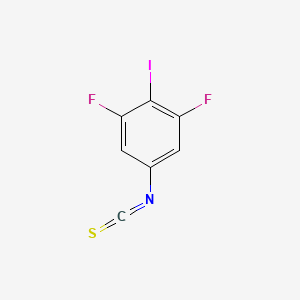
![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)

